molecular formula C9H8FNO2 B2931923 2-Cyclopropyl-1-fluoro-3-nitrobenzene CAS No. 2366994-55-8

2-Cyclopropyl-1-fluoro-3-nitrobenzene

Cat. No.: B2931923
CAS No.: 2366994-55-8
M. Wt: 181.166
InChI Key: FJXZDIFZSCGZBP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-fluoro-3-nitrobenzene is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 g/mol It is characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a nitro group

Preparation Methods

The synthesis of 2-Cyclopropyl-1-fluoro-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Cyclopropyl-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

2-Cyclopropyl-1-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Cyclopropyl-1-fluoro-3-aminobenzene, while nucleophilic substitution can produce various substituted benzene derivatives.

Scientific Research Applications

2-Cyclopropyl-1-fluoro-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-fluoro-3-nitrobenzene involves its interactions with molecular targets through its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring. In nucleophilic aromatic substitution reactions, the nitro group activates the ring towards nucleophiles, facilitating the replacement of the fluorine atom . The cyclopropyl group can also affect the compound’s steric and electronic properties, impacting its overall reactivity and interactions with other molecules.

Comparison with Similar Compounds

2-Cyclopropyl-1-fluoro-3-nitrobenzene can be compared with other substituted nitrobenzenes, such as:

    1-Fluoro-3-nitrobenzene: Lacks the cyclopropyl group, resulting in different steric and electronic properties.

    2-Cyclopropyl-1-nitrobenzene: Lacks the fluorine atom, affecting its reactivity in nucleophilic substitution reactions.

    2-Cyclopropyl-1-fluoro-4-nitrobenzene: The position of the nitro group is different, which can influence the compound’s chemical behavior and applications.

Properties

IUPAC Name

2-cyclopropyl-1-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-7-2-1-3-8(11(12)13)9(7)6-4-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXZDIFZSCGZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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